4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
4-trifluoromethylaniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4. It has a role as a metabolite. It is a substituted aniline and a member of (trifluoromethyl)benzenes.
4-trifluoromethylaniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4. It has a role as a metabolite. It is a substituted aniline and a member of (trifluoromethyl)benzenes.
Brand Name:
Vulcanchem
CAS No.:
455-14-1
VCID:
VC20799589
InChI:
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2
SMILES:
C1=CC(=CC=C1C(F)(F)F)N
Molecular Formula:
C7H6F3N
Molecular Weight:
161.12 g/mol
4-(Trifluoromethyl)aniline
CAS No.: 455-14-1
Cat. No.: VC20799589
Molecular Formula: C7H6F3N
Molecular Weight: 161.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. 4-trifluoromethylaniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4. It has a role as a metabolite. It is a substituted aniline and a member of (trifluoromethyl)benzenes. |
|---|---|
| CAS No. | 455-14-1 |
| Molecular Formula | C7H6F3N |
| Molecular Weight | 161.12 g/mol |
| IUPAC Name | 4-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 |
| Standard InChI Key | ODGIMMLDVSWADK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)N |
| Melting Point | 38.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator